
Dimethyl 2,3-diphenylbut-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,3-diphenylbut-2-enedioate is an organic compound with a complex structure that includes two phenyl groups and a butenedioate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Dimethyl 2,3-diphenylbut-2-enedioate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylbenzene with an oxidant in a reaction kettle, followed by the addition of a reducing agent. The reaction mixture is then stirred and heated to specific temperatures, usually between 100°C and 130°C, for a duration of 15-60 minutes. After the reaction is complete, the product is crystallized by cooling, filtered, and dried to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,3-diphenylbut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for bromination reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can yield brominated derivatives, while reduction reactions can produce different reduced forms of the compound .
Applications De Recherche Scientifique
Dimethyl 2,3-diphenylbut-2-enedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2,3-diphenylbut-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can act as a radical initiator, forming free radicals that participate in various chemical reactions. These radicals can modify polymers and other materials, enhancing their properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dimethyl 2,3-diphenylbut-2-enedioate include:
2,3-Dimethylbut-2-ene: A related compound with a similar backbone but different functional groups.
2,3-Diphenylbutane: Another related compound with phenyl groups but lacking the butenedioate moiety.
Uniqueness
This compound is unique due to its specific combination of phenyl groups and butenedioate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and industrial materials .
Propriétés
Numéro CAS |
72487-30-0 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
dimethyl 2,3-diphenylbut-2-enedioate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15(13-9-5-3-6-10-13)16(18(20)22-2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
JOOQAQATHFFERE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(C1=CC=CC=C1)C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
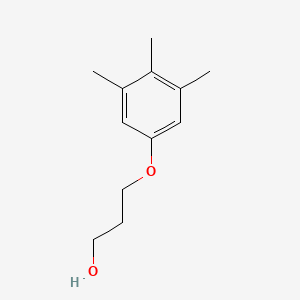
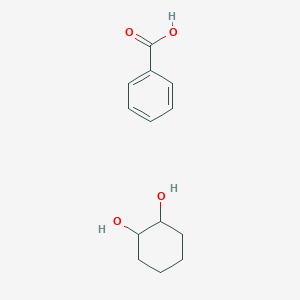
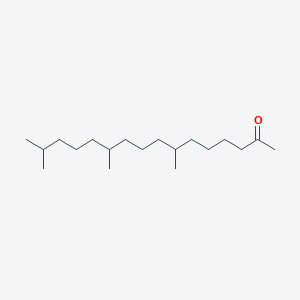
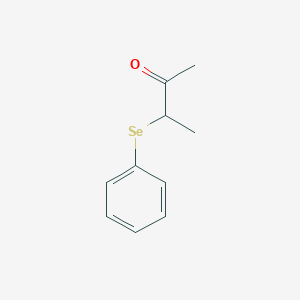

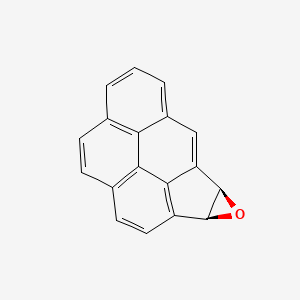
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)
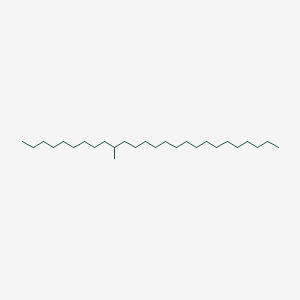
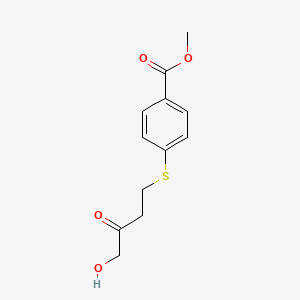
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)
